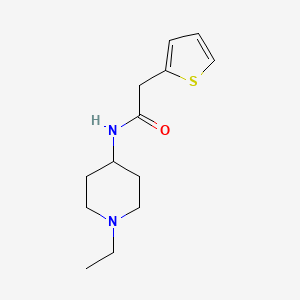![molecular formula C23H28N4O B4653669 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4653669.png)
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Descripción general
Descripción
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of certain enzymes, making it a valuable tool in the study of various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is complex and not fully understood. However, it is known to act as a competitive inhibitor of HDACs and PDEs. By binding to the active site of these enzymes, it prevents them from carrying out their normal functions, leading to changes in gene expression and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes and pathways that it inhibits. Some of the known effects include changes in gene expression, alterations in cell signaling pathways, and modulation of immune responses. It has also been shown to have anti-cancer and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol in lab experiments is its potency and selectivity as an enzyme inhibitor. This makes it a valuable tool for studying specific biochemical and physiological processes. However, its use is limited by its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are many potential future directions for research involving 2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol. Some of these include:
- Further studies to elucidate the precise mechanism of action of the compound
- Development of new analogs with improved potency and selectivity
- Exploration of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders
- Investigation of its effects on other enzymes and signaling pathways.
In conclusion, this compound is a valuable tool for scientific research. Its potent and selective inhibition of certain enzymes makes it useful for studying various biochemical and physiological processes. While its use is limited by potential toxicity and the need for careful handling, there are many potential future directions for research involving this compound.
Aplicaciones Científicas De Investigación
2-(1-benzyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has a wide range of scientific research applications. It is primarily used as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, while PDEs are involved in the regulation of cyclic nucleotide signaling pathways. By inhibiting these enzymes, this compound can be used to study various biochemical and physiological processes.
Propiedades
IUPAC Name |
2-[1-benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c28-16-11-21-18-25(14-15-26(21)17-20-7-2-1-3-8-20)19-22-9-6-13-27(22)23-10-4-5-12-24-23/h1-10,12-13,21,28H,11,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUFDPAZTCYKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CN2C3=CC=CC=N3)CCO)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(2-chlorophenyl)acetamide]](/img/structure/B4653592.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3-isopropylphenoxy)acetamide](/img/structure/B4653597.png)
![6-[({1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4653602.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4653603.png)
![N,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4653623.png)
![2-(3-bromophenyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4653643.png)
![4-[({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4653650.png)

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4653671.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-butylpyrrolidin-2-one](/img/structure/B4653677.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4653680.png)
![3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4653689.png)
